Pyridin-2-yl(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone
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Overview
Description
Pyridin-2-yl(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone is a complex organic compound that features a pyridine ring, a quinoline moiety, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridin-2-yl(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common method involves the reaction of pyridine derivatives with quinoline derivatives under specific conditions. For instance, the reaction can be carried out using a catalyst-free approach, where hetaryl ureas and alcohols are utilized . The reaction conditions often include the use of solvents like toluene or ethyl acetate, and reagents such as iodine (I2) and tert-butyl hydroperoxide (TBHP) .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time efficiently.
Chemical Reactions Analysis
Types of Reactions
Pyridin-2-yl(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace a leaving group in the compound.
Common Reagents and Conditions
Oxidation: Reagents like H2O2 or KMnO4 in acidic or basic conditions.
Reduction: Reagents like LiAlH4 or NaBH4 in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Pyridin-2-yl(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as catalysts or polymers.
Mechanism of Action
The mechanism of action of Pyridin-2-yl(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Pyridin-2-yl derivatives: Compounds like N-(pyridin-2-yl)amides and 2-(pyridin-2-yl)quinolin-8-amine.
Quinoline derivatives: Compounds such as quinoline-2-carboxylic acid and 8-hydroxyquinoline.
Uniqueness
Pyridin-2-yl(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone is unique due to its combination of pyridine, quinoline, and pyrrolidine rings, which confer distinct chemical and biological properties
Properties
IUPAC Name |
pyridin-2-yl-(3-quinolin-8-yloxypyrrolidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c23-19(16-7-1-2-10-20-16)22-12-9-15(13-22)24-17-8-3-5-14-6-4-11-21-18(14)17/h1-8,10-11,15H,9,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMMBVSIFIMRWRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=CC3=C2N=CC=C3)C(=O)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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